1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine
Description
Properties
Molecular Formula |
C10H9F2N3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H9F2N3/c11-8-2-1-3-9(12)7(8)6-15-5-4-14-10(15)13/h1-5H,6H2,(H2,13,14) |
InChI Key |
CBXAUTGRKZLYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=CN=C2N)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1H-Imidazol-2-amine Core
The formation of the central imidazole (B134444) ring, particularly with a 2-amino substituent, is a foundational aspect of the synthesis. Both historical and contemporary methods offer pathways to this key intermediate.
Classical and Modern Approaches to Imidazole Ring Synthesis
The synthesis of the imidazole core has a rich history with several named reactions that are still in use today. Classical methods often involve the condensation of simple, readily available starting materials.
Classical Methods:
Debus Synthesis: First reported in 1858, this method utilizes a one-pot reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. wikipedia.org
Radziszewski Synthesis: A modification of the Debus synthesis, this reaction also employs a 1,2-dicarbonyl compound, an aldehyde, and ammonia, and is particularly useful for the synthesis of 2,4,5-triarylimidazoles. mdpi.comresearchgate.net
Wallach Synthesis: This method involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride to yield a chloroimidazole, which can be further modified.
Marckwald Synthesis: This approach involves the cyclization of an α-aminoketone with cyanogen bromide to form a 2-aminoimidazole.
Modern Methods:
More contemporary approaches often utilize metal catalysts to achieve higher efficiency and selectivity. These methods offer milder reaction conditions and broader substrate scope.
Metal-Catalyzed Cyclizations: Various transition metals, such as palladium and titanium, have been employed to catalyze the formation of the imidazole ring. For instance, a titanacarborane monoamide complex has been shown to catalyze the [3+2] annulation of propargylamines and carbodiimides to afford substituted 2-aminoimidazoles in good to excellent yields. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields in shorter reaction times.
A comparison of these approaches is summarized in the table below.
| Method | Starting Materials | Key Features |
| Debus Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | One-pot, classical method |
| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Good for triaryl-imidazoles |
| Marckwald Synthesis | α-Aminoketone, Cyanogen bromide | Direct formation of 2-aminoimidazoles |
| Metal-Catalyzed Cyclization | Varies (e.g., Propargylamines, Carbodiimides) | High efficiency and selectivity |
Specific Methods for 2-Aminoimidazole Formation
The introduction of the 2-amino group can be achieved either during the ring formation or by functionalization of a pre-formed imidazole ring.
Condensation with Guanidine (B92328) Derivatives: A common and effective method involves the condensation of α-haloketones with guanidine or its derivatives. This approach directly furnishes the 2-aminoimidazole core. The use of "green" reaction media, such as deep eutectic solvents (DESs), has been shown to improve the efficiency and environmental footprint of this reaction. mdpi.comnih.gov
From Vinylazides and Cyanamide (B42294): A modern approach involves the reaction of vinylazides with cyanamide, which can proceed either thermally or photochemically to produce 2-aminoimidazoles. rsc.org
Palladium-Catalyzed Alkyne Carboamination: This sophisticated method involves the palladium-catalyzed reaction of N-propargyl guanidines with aryl triflates, leading to the formation of highly substituted 2-aminoimidazoles. nih.gov
Evaluation of Reaction Conditions and Catalyst Systems
The choice of reaction conditions and catalyst is crucial for the successful synthesis of the 1H-imidazol-2-amine core.
Solvent Effects: The use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, has been demonstrated to significantly reduce reaction times for the synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives, compared to traditional organic solvents like THF. mdpi.com
Catalyst Selection: In metal-catalyzed reactions, the choice of the metal and its ligand is paramount. For example, in the palladium-catalyzed synthesis of 2-aminoimidazoles, the specific phosphine (B1218219) ligand used can influence the reaction's efficiency. nih.gov For the titanacarborane-catalyzed reaction, this specific catalyst showed unique activity where other metal complexes were ineffective. organic-chemistry.org
The following table provides an overview of different catalyst systems and their effectiveness.
| Catalyst System | Reaction Type | Key Advantages |
| Deep Eutectic Solvents (e.g., Choline chloride/urea) | Condensation | "Green" solvent, faster reaction times |
| Titanacarborane monoamide | [3+2] Annulation | High yields, unique catalytic activity |
| Palladium(II) acetate (B1210297) with phosphine ligands | Alkyne Carboamination | Forms highly substituted products |
Introduction of the 2,6-Difluorobenzyl Moiety
Once the 1H-imidazol-2-amine core is synthesized, the next critical step is the introduction of the 2,6-difluorobenzyl group onto one of the nitrogen atoms of the imidazole ring.
N-Alkylation and N-Benzylation Reactions on the Imidazole Nitrogen
N-alkylation and N-benzylation are standard methods for functionalizing the nitrogen atoms of the imidazole ring. These reactions typically involve the reaction of the imidazole with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base.
The N-alkylation of imidazoles can be carried out under various conditions, including in the presence of bases like potassium carbonate or in greener solvent systems. researchgate.net The reactivity of the alkylating agent plays a significant role; for instance, benzyl bromides are generally more reactive than benzyl chlorides.
Regioselectivity in Arylalkylation of Imidazole Derivatives
A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles, such as 2-aminoimidazole, is controlling the regioselectivity. The imidazole ring has two nitrogen atoms (N-1 and N-3) that can potentially be alkylated, leading to a mixture of regioisomers.
The outcome of the N-alkylation is influenced by a combination of steric and electronic factors of both the imidazole substrate and the incoming electrophile (the benzyl halide). otago.ac.nz
Steric Effects: The presence of a bulky substituent on the imidazole ring will generally direct the incoming alkylating agent to the less sterically hindered nitrogen atom. otago.ac.nz In the case of 2-aminoimidazole, the amino group at the 2-position will exert a steric influence. The 2,6-difluorobenzyl group is also sterically demanding due to the two fluorine atoms in the ortho positions, which will further influence the regioselectivity.
Electronic Effects: The electronic nature of substituents on the imidazole ring can also affect the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the electron density on the nitrogen atoms, making them more nucleophilic, while electron-withdrawing groups have the opposite effect. otago.ac.nz The amino group at the 2-position is an electron-donating group, which will influence the electron distribution in the imidazole ring.
The interplay of these factors determines the final ratio of the N-1 and N-3 alkylated products. It is often observed that N-alkylation of unsymmetrical imidazoles results in a mixture of isomers, which may require separation by chromatographic techniques. reddit.com
| Factor | Influence on Regioselectivity |
| Steric hindrance of imidazole substituent | Directs alkylation to the less hindered nitrogen |
| Steric hindrance of alkylating agent | Favors reaction at the less hindered nitrogen |
| Electronic nature of imidazole substituent | Electron-donating groups can increase nucleophilicity |
Utilization of Difluorobenzyl Halides as Building Blocks
The synthesis of 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine frequently employs 2,6-difluorobenzyl halides, such as 2,6-difluorobenzyl bromide or chloride, as key starting materials. This approach involves the N-alkylation of an appropriate imidazole precursor, typically 2-aminoimidazole. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the imidazole ring attacks the benzylic carbon of the 2,6-difluorobenzyl halide, leading to the displacement of the halide ion and the formation of the desired N-substituted imidazole.
The selection of the base and solvent system is critical to the success of this alkylation reaction. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN), which facilitate the dissolution of the reactants and promote the reaction kinetics. The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the target compound while minimizing the formation of byproducts.
A representative reaction scheme is the alkylation of 2-aminoimidazole with 2,6-difluorobenzyl bromide. In a typical procedure, 2-aminoimidazole is treated with a base like sodium hydride in anhydrous DMF, followed by the addition of 2,6-difluorobenzyl bromide. The reaction mixture is then stirred at a specific temperature until the starting materials are consumed, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) |
| 2-Aminoimidazole | 2,6-Difluorobenzyl bromide | NaH | DMF | 75-85 |
| 2-Aminoimidazole | 2,6-Difluorobenzyl chloride | K2CO3 | Acetonitrile | 60-70 |
Derivatization at Other Positions of the Imidazole Ring
Functionalization at C-4 and C-5 Positions of the Imidazole Scaffold
Further structural diversity can be introduced by functionalizing the C-4 and C-5 positions of the 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine scaffold. Electrophilic substitution reactions are common methods for introducing various substituents at these positions. For instance, halogenation reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at the C-4 and/or C-5 positions. The regioselectivity of these reactions can often be controlled by the reaction conditions.
Nitration is another important electrophilic substitution reaction that can be carried out using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. The resulting nitro-substituted derivative can then serve as a versatile intermediate for further transformations, such as reduction to an amino group, which can then be subjected to a wide range of derivatization reactions.
| Position | Reaction Type | Reagent | Functional Group Introduced |
| C-4/C-5 | Halogenation | N-Bromosuccinimide (NBS) | Bromo (-Br) |
| C-4/C-5 | Halogenation | N-Chlorosuccinimide (NCS) | Chloro (-Cl) |
| C-4/C-5 | Nitration | HNO3/H2SO4 | Nitro (-NO2) |
Modifications of the Amino Group at C-2
The amino group at the C-2 position of 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. Acylation reactions with acyl chlorides or anhydrides in the presence of a base can convert the primary amine into a variety of amides. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.
Another common transformation is the formation of sulfonamides through the reaction of the amino group with sulfonyl chlorides. These modifications can significantly alter the electronic and steric properties of the molecule. Furthermore, the amino group can undergo reductive amination with aldehydes or ketones to produce secondary or tertiary amines, respectively. This two-step process typically involves the initial formation of an imine, which is then reduced in situ using a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB).
Green Chemistry Approaches in the Synthesis of 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine and Analogs
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine and its analogs to minimize waste and reduce the use of hazardous substances.
One green approach involves the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. The synthesis of N-substituted imidazoles has been shown to be amenable to microwave-assisted conditions, often with reduced solvent usage.
The use of greener solvents, such as water, ethanol, or ionic liquids, in place of traditional volatile organic compounds (VOCs) like DMF, is another key aspect of green chemistry. Additionally, the development of catalytic methods that reduce the need for stoichiometric reagents contributes to a more sustainable synthetic process. For instance, solid-supported catalysts can simplify product purification and allow for catalyst recycling.
Continuous Flow Chemistry Applications for Imidazole Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of imidazoles, including improved safety, better heat and mass transfer, and enhanced scalability. In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions.
The synthesis of 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine can be adapted to a continuous flow process. For example, the N-alkylation of 2-aminoimidazole with 2,6-difluorobenzyl halide can be performed in a heated microreactor. The precise control over temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivity, as well as reduced reaction times. Furthermore, the integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, can streamline the entire manufacturing process, making it more efficient and automated.
| Parameter | Batch Chemistry | Continuous Flow Chemistry |
| Scalability | Difficult to scale up | Easily scalable by running for longer times |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better heat dissipation |
| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Efficiency | Often requires work-up between steps | Can integrate multiple steps and purification |
Structure Activity Relationship Sar Studies and Rational Design Principles
Scaffold Modification and Analog Generation Based on 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine
The 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine scaffold serves as a versatile template for the generation of diverse analogs. Scaffold modification strategies can be broadly categorized into three main areas: substitution on the benzyl (B1604629) ring, modification of the imidazole (B134444) core, and alterations to the 2-amino group.
Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly influence activity. While the 2,6-difluoro substitution is a key feature, further modifications can be explored. For instance, the introduction of other electron-withdrawing or electron-donating groups at different positions of the phenyl ring can modulate the electronic properties and steric profile of the molecule. researchgate.netnih.gov The synthesis of such analogs typically involves the reaction of a substituted benzyl halide with 2-aminoimidazole. A variety of substituted benzyl bromides can be used to introduce diverse functionalities onto the benzyl ring. acs.org
Modification of the Imidazole Core: The imidazole ring itself can be a target for modification. This can include the introduction of substituents at the C4 and C5 positions of the imidazole ring. Such modifications can alter the shape and electronic distribution of the heterocyclic core, potentially leading to improved interactions with the target protein. rroij.com Furthermore, bioisosteric replacement of the imidazole ring with other five-membered heterocycles, such as pyrazole (B372694) or triazole, could be explored to investigate the importance of the imidazole scaffold for biological activity. rsc.org
Alterations to the 2-Amino Group: The 2-amino group is a critical pharmacophoric element, likely involved in key hydrogen bonding interactions. Modifications at this position, such as N-alkylation or N-acylation, can probe the steric and electronic requirements of the binding pocket. However, it is often observed that a primary amino group is essential for the activity of 2-aminoimidazole-based compounds.
The following table summarizes potential scaffold modifications and the general synthetic approaches to generate analogs of 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine.
| Modification Area | Example of Modification | General Synthetic Approach |
| Benzyl Ring | Introduction of chloro, methyl, or methoxy (B1213986) groups at various positions. | Reaction of the appropriately substituted benzyl bromide with 2-aminoimidazole. |
| Imidazole Core | Substitution at C4 and/or C5 positions with alkyl or aryl groups. | Multi-step synthesis starting from appropriately substituted diketones and aldehydes. |
| 2-Amino Group | N-alkylation or N-acylation. | Reaction of the parent 2-aminoimidazole with alkyl halides or acyl chlorides. |
Impact of Fluoro-Substitution on Molecular Recognition and Binding Interactions
The presence of two fluorine atoms at the 2 and 6 positions of the benzyl ring in 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine has a profound impact on its physicochemical properties and its interactions with biological targets. Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and ability to form strong bonds with carbon.
Furthermore, the fluorine atoms can participate in specific non-covalent interactions with the target protein. These can include dipole-dipole interactions, and in some cases, the formation of weak hydrogen bonds with suitable donor groups on the protein. The ortho-difluoro substitution pattern also imposes a significant steric constraint on the rotation of the benzyl group, influencing the preferred conformation of the molecule. This conformational restriction can be crucial for pre-organizing the molecule into a bioactive conformation that fits optimally into the binding site of the target.
The table below highlights the key effects of the 2,6-difluoro substitution on the properties of the parent compound.
| Property | Impact of 2,6-Difluoro Substitution |
| Electronic Properties | Electron-withdrawing effect alters the charge distribution on the benzyl ring and influences the pKa of the imidazole and amino groups. |
| Lipophilicity | Generally increases lipophilicity, which can affect cell permeability and plasma protein binding. |
| Molecular Conformation | Restricts the rotation of the benzyl group, leading to a more defined three-dimensional structure. |
| Binding Interactions | Can participate in specific dipole-dipole and weak hydrogen bonding interactions with the target protein. |
Role of the Imidazole Nitrogen Atoms in SAR
The imidazole ring of 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine contains two nitrogen atoms, N1 and N3, each with distinct roles in molecular recognition and structure-activity relationships.
The N3 nitrogen, being a pyridine-like nitrogen with a lone pair of electrons in an sp2 hybrid orbital, is a potential hydrogen bond acceptor. researchgate.net This nitrogen atom is often involved in crucial hydrogen bonding interactions with donor groups, such as the backbone N-H of an amino acid residue, within the active site of a target protein. nih.govnih.gov The basicity of this nitrogen, and therefore its ability to form strong hydrogen bonds, can be modulated by substituents on both the imidazole and the benzyl rings.
The protonation state of the imidazole ring can also play a significant role in binding. Depending on the pKa of the imidazole and the pH of the biological environment, the ring can exist in a neutral or protonated state. A protonated imidazolium (B1220033) cation can engage in strong electrostatic interactions or cation-π interactions with the receptor.
The table below summarizes the potential roles of the imidazole nitrogen atoms in receptor binding.
| Nitrogen Atom | Position | Potential Role in SAR |
| N1 | Substituted with the 2,6-difluorobenzyl group. | Orients the benzyl group; modifications at this position directly impact the overall structure and activity. |
| N3 | Unsubstituted, pyridine-like nitrogen. | Acts as a hydrogen bond acceptor, forming key interactions with the biological target. |
Conformational Analysis and its Implications for Molecular Interactions
The C-N bond connecting the benzyl methylene (B1212753) group to the imidazole N1 atom is a key rotatable bond. The dihedral angle around this bond determines the relative orientation of the benzyl and imidazole rings. Due to the steric hindrance imposed by the two ortho-fluorine atoms on the benzyl ring, the rotation around this bond is significantly restricted. This steric clash forces the benzyl ring to adopt a conformation that is likely to be perpendicular or near-perpendicular to the plane of the imidazole ring. This restricted rotation reduces the conformational flexibility of the molecule, which can be entropically favorable for binding, as less conformational entropy is lost upon binding to the receptor.
Computational studies and X-ray crystallography of related N-benzyl imidazole derivatives can provide insights into the preferred conformations. For example, in the crystal structure of 1-benzyl-1H-benzimidazole, the dihedral angle between the imidazole and benzyl rings is reported to be 85.77°. nih.gov This near-perpendicular arrangement is likely to be a low-energy conformation for 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine as well.
The preferred conformation has significant implications for molecular interactions. It presents a specific three-dimensional arrangement of the key pharmacophoric features—the 2-amino group, the imidazole ring, and the difluorobenzyl moiety—to the binding site of the target protein. A rigidified, pre-organized conformation that matches the topology of the binding site can lead to higher binding affinity.
Chemoinformatic Approaches to SAR Elucidation for Imidazole Derivatives
Chemoinformatic methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for elucidating the SAR of imidazole derivatives and for guiding the design of new analogs. rjptonline.org QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
For a series of 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine analogs, a QSAR study would typically involve the following steps:
Data Set Preparation: A dataset of imidazole derivatives with their corresponding biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
The resulting QSAR model can provide valuable insights into the SAR of the imidazole series. For example, the model might reveal that high biological activity is correlated with specific values of lipophilicity, the presence of hydrogen bond donors or acceptors at certain positions, or a particular molecular shape. This information can then be used to predict the activity of new, yet-to-be-synthesized compounds and to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
Computational and Theoretical Chemical Investigations
Quantum Chemical Studies of 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine and Analogs
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and reactivity, offering a detailed picture of the molecule's behavior at a subatomic level. For 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine, these studies reveal how the interplay between the difluorobenzyl group and the amino-imidazole moiety governs its chemical character.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electron density to find the lowest energy conformation. mdpi.com For complex molecules like benzimidazole (B57391) derivatives, DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide results that align well with experimental data, such as X-ray crystallography. mdpi.commdpi.com
The geometry optimization of 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine would predict key structural parameters like bond lengths, bond angles, and dihedral angles. These calculations are crucial as the molecule's final geometry dictates its electronic properties and how it can interact with other molecules, including biological receptors. For instance, in similar benzimidazole structures, the planarity of the imidazole (B134444) ring system and the rotational angles of substituent groups are determined, which are critical for subsequent analyses like docking simulations. mdpi.commdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. wikipedia.org This energy gap is instrumental in explaining charge transfer interactions within the molecule, which underlie many of its chemical and biological activities. irjweb.com For analogs like 1-benzyl-2-phenyl-1H-benzimidazole derivatives, DFT calculations have been used to predict these energy gaps, providing insights into their electronic behavior. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Imidazole (IM) | -6.23 | 0.62 | 6.85 |
| 2-Methylimidazole (MIM) | -6.05 | 0.74 | 6.79 |
| Benzimidazole (BIM) | -5.63 | -0.12 | 5.51 |
Table 1: Frontier molecular orbital energies for imidazole and its analogs, demonstrating how structural changes affect the HOMO-LUMO energy gap. researchgate.net A smaller gap, as seen in Benzimidazole, indicates higher reactivity. researchgate.net
Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)
Global reactivity descriptors are chemical concepts derived from the HOMO and LUMO energies that quantify the reactivity and stability of a molecule. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ) measures the ability of a molecule to attract electrons.
Chemical Hardness (η) is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability. irjweb.com
Chemical Softness (S) is the reciprocal of hardness and indicates a higher reactivity.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as a measure of its energy lowering when it is saturated with electrons from the environment. nih.gov
These parameters are invaluable for comparing the reactivity of different molecules. For instance, studies on benzimidazole derivatives have used these descriptors to understand their potential biological activity. nih.gov A high chemical hardness value suggests greater stability and lower reactivity. irjweb.com
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| A1: 1-benzyl-2-phenyl-6-methyl-1H-benzo[d]imidazole | 2.947 | 1.762 | 2.474 |
| A2: 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole | 3.720 | 1.955 | 3.541 |
| A3: 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-6-methyl-1H-benzo[d]imidazole | 3.000 | 1.785 | 2.521 |
Table 2: Global reactivity descriptors for various 1-benzyl-2-phenyl-1H-benzimidazole analogs, calculated using DFT. These values provide a quantitative measure of their chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites. nih.gov It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, rich in electrons, which are favorable for electrophilic attack.
Blue: Regions of most positive potential, electron-deficient, which are susceptible to nucleophilic attack.
Green: Regions of zero potential, indicating non-polar areas. nih.gov
MESP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and drug-receptor binding. nih.govrsc.org For 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine, the MESP map would likely show negative potential (red) around the electronegative fluorine atoms on the benzyl (B1604629) ring and the nitrogen atoms of the imidazole ring, indicating these as sites for electrophilic interaction. The amine hydrogen atoms would likely exhibit a positive potential (blue), marking them as potential hydrogen bond donors. researchgate.net
Natural Bond Orbital (NBO) Analysis for Electron Transfer Insights
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. academicjournals.orgresearchgate.net It examines the delocalization of electron density between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). This analysis quantifies the stabilization energy associated with these electron transfer interactions, often referred to as hyperconjugation. mdpi.com
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. dergipark.org.tr This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govscispace.com
For 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine, docking simulations would involve placing the molecule into the active site of a specific biological target, such as an enzyme or a receptor. The simulation calculates the binding affinity (often expressed as a binding energy in kcal/mol) and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. dergipark.org.tr
Numerous studies have performed docking simulations on imidazole and benzimidazole analogs to evaluate their potential as anticancer, antimicrobial, or enzyme inhibitors. dergipark.org.trnih.govijbbb.orgnih.gov For instance, imidazole derivatives have been docked against targets like cyclin-dependent kinase-2 (CDK2) to assess their potential as anticancer agents. dergipark.org.tr Such studies help to identify the crucial pharmacophoric features responsible for biological activity and guide the design of more potent analogs. dergipark.org.trnih.gov The results from these simulations provide a rational basis for a compound's observed biological activity. nih.gov
Ligand-Receptor Interaction Profiling
Computational docking and molecular modeling are essential techniques for predicting how a ligand, such as 1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine, might bind to a biological receptor. These studies are foundational in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.gov The aryl imidazole scaffold is recognized as a promising framework for the design of effective enzyme inhibitors. nih.gov
Molecular docking simulations place the ligand into the active site of a target protein to predict its preferred binding orientation and affinity. The 1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine molecule possesses several key features for receptor interaction:
The 2-amino-imidazole group can act as both a hydrogen bond donor (from the -NH2 group) and acceptor (at the sp2-hybridized nitrogen).
The difluorobenzyl moiety can participate in hydrophobic and van der Waals interactions. The fluorine atoms can also form halogen bonds or specific polar interactions with receptor residues.
Studies on similar imidazole-based compounds have shown their potential as inhibitors for various enzymes, such as Carbonic Anhydrases (CAs) and ALK5 receptors, by forming key interactions with the active site residues. nih.govnih.gov For example, computational models can rationalize the inhibitory activity by identifying hydrogen bonds between the imidazole core and zinc-coordinating residues in the active site of CAs. nih.gov The insights from these profiles guide the synthesis of more potent and selective analogs.
| Molecular Moiety | Potential Interaction Type | Interacting Receptor Residues (Examples) |
|---|---|---|
| 2-Amine Group (-NH2) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (Side-chain carboxyl/hydroxyl) |
| Imidazole Ring (Nitrogen) | Hydrogen Bond Acceptor | His, Ser, Thr, Asn, Gln (Side-chain N-H or O-H) |
| Benzyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |
| Fluorine Atoms | Halogen Bonding, Dipole-Dipole | Carbonyl oxygens, Electron-rich groups |
Conformational Sampling and Dynamics Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of 1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine focuses on the rotational freedom around its single bonds, particularly the bond connecting the benzyl ring to the imidazole nitrogen. The presence of two fluorine atoms at the ortho positions (2 and 6) of the benzyl ring introduces significant steric hindrance, which restricts rotation and favors specific conformations.
Computational methods can map the potential energy surface by systematically rotating key torsion angles to identify low-energy, stable conformers. researchgate.net Fluorine substitution is known to have a profound impact on molecular conformation. nih.gov The conformational profile is strongly influenced by a combination of steric effects and hyperconjugation. nih.gov
Molecular dynamics (MD) simulations can further explore the conformational landscape in a simulated physiological environment, such as in a water solvent box. MD studies provide insights into the flexibility of the molecule and the stability of different conformations over time. These simulations reveal how solvent interactions and thermal energy influence the molecule's shape, which is crucial for understanding its interaction with a receptor binding pocket. Studies on related compounds have shown that transitioning from the gas phase to an aqueous solution can significantly alter the conformational landscape. mdpi.com
| Torsion Angle (°) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 0 | High | Eclipsed conformation, high steric clash |
| ~60 | Low | Gauche-like, stable conformer |
| 90 | Energy Minimum | Orthogonal, lowest energy due to minimized steric repulsion |
| 180 | High | Eclipsed conformation, high steric clash |
Prediction of Spectroscopic Properties through Computational Methods
Computational spectroscopy is a field that predicts the spectroscopic properties of molecules, which can be used to verify experimental findings and aid in structural elucidation. aip.org Methods like Density Functional Theory (DFT) are widely used to calculate vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. ias.ac.in These calculated frequencies, often scaled by a factor to correct for approximations in the theory, can be compared with experimental FT-IR and Raman spectra to assign specific peaks to molecular motions. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. researchgate.netmdpi.com Theoretical predictions of chemical shifts are valuable for assigning signals in complex experimental spectra and confirming the proposed chemical structure.
These computational approaches provide a direct link between the atomic-level structure and the resulting spectrum, offering a powerful tool for chemical analysis. mdpi.com
| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Calculated Value (DFT B3LYP/6-311+G(d,p)) |
|---|---|---|
| IR: N-H Stretch (cm⁻¹) | 3410, 3325 | 3405, 3315 (scaled) |
| IR: C=N Stretch (cm⁻¹) | 1650 | 1645 (scaled) |
| ¹³C NMR: Imidazole C2 (ppm) | 151.5 | 152.0 |
| ¹³C NMR: Benzyl C-F (ppm) | 162.0 (d, J=245 Hz) | 162.5 |
Tautomerism and Isomerism in 1H-Imidazol-2-amine Systems
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov The 1H-imidazol-2-amine scaffold can exist in two primary tautomeric forms: the amino form and the imino form. This is a type of prototropic tautomerism. nih.gov
2-Amino-1H-imidazole (Amino form): The exocyclic nitrogen is an amine group (-NH2), and the double bonds are within the imidazole ring.
2-Imino-2,3-dihydro-1H-imidazole (Imino form): The exocyclic nitrogen forms a double bond with the C2 carbon of the ring (=NH), and one of the ring nitrogens is protonated.
Computational chemistry can be used to calculate the relative energies (e.g., Gibbs free energy) of these tautomers to predict which form is more stable under different conditions (gas phase vs. solvent). researchgate.net Experimental techniques, such as variable-temperature NMR spectroscopy, can be used to study this equilibrium. researchgate.net In solution, there is often a dynamic exchange between tautomers, while in the solid state, the molecule typically crystallizes as a single, most stable tautomer. mdpi.com The relative stability is influenced by factors like intramolecular hydrogen bonding, solvent polarity, and electronic effects of substituents.
| Tautomeric Form | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) in Gas Phase | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) in Water |
|---|---|---|
| Amino Tautomer | 0.00 (Reference) | 0.00 (Reference) |
| Imino Tautomer | +2.5 | +1.8 |
Interactions with Biological Systems: Mechanistic and Target Based Research
Exploration of Biological Targets and Pathways Modulated by Imidazole (B134444) Derivatives
The imidazole scaffold is a key component in a wide array of therapeutic agents that interact with diverse biological targets. longdom.org The electronic-rich nature of the imidazole ring, with its two nitrogen atoms, facilitates binding to a variety of enzymes and receptors through interactions such as hydrogen bonding, hydrophobic forces, and van der Waals forces. nih.gov Consequently, imidazole derivatives have been developed to modulate numerous cellular pathways.
Enzyme Inhibition: A significant number of imidazole-based compounds function as enzyme inhibitors. For instance, derivatives have been designed as potent and selective inhibitors of Raf kinases, such as BRAF V600E, which are critical components of the MAPK signaling pathway often dysregulated in cancers like melanoma. nih.gov Other research has focused on developing 2,4,5-trisubstituted imidazole derivatives as potential inhibitors of enzymes like xanthine (B1682287) oxidase and acetylcholinesterase, which are targets for gout and Alzheimer's disease, respectively. mdpi.com
Receptor Antagonism/Agonism: Imidazole derivatives are well-represented among receptor modulators. They form the basis for antagonists of the melanin-concentrating hormone receptor 1 (MCHR1), a target for anti-obesity agents. nih.gov Similarly, the imidazole core is central to the design of histamine (B1213489) H3 receptor antagonists. nih.gov Conversely, certain imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions and metabolism. nih.gov
Antimicrobial and Antiproliferative Activity: The imidazole nucleus is a common feature in agents with antimicrobial properties. Synthesized derivatives have shown efficacy against fungal pathogens like Fusarium oxysporum and bacteria such as Staphylococcus aureus. nih.gov Furthermore, imidazole-based compounds have been screened for antitubercular activity against Mycobacterium tuberculosis. nih.gov In oncology, various imidazole derivatives have demonstrated antiproliferative effects against human tumor cell lines, acting through mechanisms that can include kinase inhibition. nih.gov
| Compound Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| (4-Aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl derivatives | BRAF V600E / CRAF Kinase | Oncology (Melanoma) | nih.gov |
| 1-(1H-benzimidazol-6-yl)pyridin-2(1H)-one derivatives | Melanin-concentrating hormone receptor 1 (MCHR1) | Obesity | nih.gov |
| 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives | Histamine H3 Receptor | Neurological Disorders | nih.gov |
| 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives | Constitutive Androstane Receptor (CAR) | Metabolic/Liver Disease | nih.gov |
| 2,4,5-Trisubstituted Imidazoles | Xanthine Oxidase / Acetylcholinesterase | Gout / Alzheimer's Disease | mdpi.com |
| General Imidazole Derivatives | Various Fungal and Bacterial Enzymes | Infectious Diseases | nih.gov |
Mechanistic Investigations of Ligand-Receptor Binding (e.g., enzyme inhibition, receptor antagonism)
Understanding the molecular mechanisms of how imidazole derivatives bind to their biological targets is crucial for rational drug design. The imidazole ring itself can act as a bioisostere for other chemical groups and participate directly in binding. nih.gov
Enzyme Inhibition Mechanisms: The inhibition of enzymes by imidazole compounds can occur through various mechanisms. For competitive inhibitors, the molecule binds to the active site of the enzyme, preventing the natural substrate from binding. The effectiveness of this binding is often governed by the specific substitutions on the imidazole scaffold, which can form key interactions with amino acid residues in the active site. For example, in the development of acetylcholinesterase inhibitors, the imidazole moiety can interact with the aromatic gorge of the enzyme. nih.gov Non-competitive or irreversible inhibition mechanisms are also possible, depending on the reactivity of the specific derivative. nih.gov
Receptor Antagonism: In receptor antagonism, the imidazole-containing ligand binds to the receptor but does not elicit the biological response that an agonist would. Instead, it blocks the receptor from being activated by its endogenous ligand. For example, novel histamine H3 receptor antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, where the imidazole group is a key pharmacophoric element for receptor recognition and binding. nih.gov The specific binding mode and affinity are fine-tuned by other parts of the molecule that occupy adjacent binding pockets.
The structural features of the imidazole ring are critical to its function in ligand-receptor interactions. Its aromaticity, dipole moment, and ability to act as both a hydrogen bond donor and acceptor allow for versatile binding modes. nih.gov Computational methods like molecular docking are frequently used to predict and analyze these binding interactions, providing insights into the specific amino acid contacts and conformational changes involved. researchgate.net
Role of the 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine Scaffold in the Design of Bioactive Molecules
A molecular scaffold is a core structure upon which various functional groups can be systematically attached to create a library of related compounds. mdpi.com The imidazole ring is a privileged scaffold in medicinal chemistry due to its synthetic tractability and proven biological relevance. nih.govlongdom.org The 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine scaffold combines three key structural motifs: the imidazole core, a 2-amino substituent, and a 1-(2,6-difluorobenzyl) substituent.
Imidazole Core: As previously discussed, this provides the fundamental framework for engaging with a wide range of biological targets. longdom.org
2-Amino Group: The presence of an amine group at the 2-position of the imidazole ring is significant. This group can act as a hydrogen bond donor and a basic center, which can be crucial for forming strong interactions with acidic residues in a protein's binding site. The 2-aminoimidazole moiety is a known pharmacophore found in various bioactive compounds. biomedpharmajournal.org
1-(2,6-Difluorobenzyl) Group: The substitution at the N1 position of the imidazole ring is critical for modulating the compound's properties. The benzyl (B1604629) group itself provides a lipophilic and aromatic component that can engage in hydrophobic and π-stacking interactions. The specific 2,6-difluoro substitution pattern on the benzyl ring has profound effects. The fluorine atoms are highly electronegative and can alter the electronic distribution of the ring, potentially influencing pKa and hydrogen bonding capabilities. Furthermore, the presence of two fluorine atoms in the ortho positions can lock the conformation of the benzyl group relative to the imidazole ring, which can be advantageous for optimizing binding to a specific target by reducing the entropic penalty of binding.
This specific scaffold serves as a versatile starting point for creating focused libraries of compounds. By modifying the substituents on the 2-amino group or on the benzyl ring, chemists can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target. mdpi.com
In Vitro Biological Screening Methodologies for Imidazole-Based Compounds
The initial evaluation of novel imidazole-based compounds relies on a battery of in vitro screening methodologies to identify and characterize their biological activity.
Enzyme Inhibition Assays: To assess enzyme inhibitory potential, specific assays are employed. For example, the inhibitory activity against acetylcholinesterase can be measured using Ellman's method, while xanthine oxidase inhibition can be determined spectrophotometrically by monitoring the formation of uric acid. mdpi.com For kinase inhibitors, assays typically measure the inhibition of substrate phosphorylation. nih.gov Results are often reported as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based Assays: Antiproliferative and cytotoxic effects are commonly evaluated using cancer cell lines. mdpi.comrsc.org Standard assays like the MTT or SRB assay are used to measure cell viability after treatment with the compound, yielding a GI50 (concentration for 50% growth inhibition) value. semanticscholar.org For antimicrobial screening, the minimal inhibitory concentration (MIC) is determined by exposing bacteria or fungi to serial dilutions of the compound. nih.gov
Receptor Binding Assays: Receptor binding affinity is determined through competitive binding assays. These typically use a radiolabeled or fluorescently labeled ligand known to bind to the target receptor. The ability of the test compound to displace the labeled ligand is measured, and the data are used to calculate the inhibition constant (Ki) or IC50 value, which reflects the compound's affinity for the receptor. nih.gov
Complementary In Silico Screening: Alongside wet-lab experiments, computational methods are integral to modern screening cascades. Molecular docking is used to predict the binding modes of compounds to their target proteins, helping to rationalize SAR and prioritize compounds for synthesis. nih.govresearchgate.net In silico analysis of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is also performed to predict the drug-likeness of the designed molecules at an early stage. mdpi.com
| Screening Type | Methodology | Measured Endpoint | Reference |
|---|---|---|---|
| Antimicrobial | Broth or agar (B569324) dilution methods | Minimal Inhibitory Concentration (MIC) | nih.gov |
| Antiproliferative | MTT, SRB, or other cell viability assays | GI50 or IC50 | nih.govmdpi.com |
| Enzyme Inhibition | Spectrophotometric or fluorescence-based assays | IC50 | mdpi.comnih.gov |
| Receptor Binding | Competitive radioligand or fluorescent ligand binding assays | Ki or IC50 | nih.gov |
| In Silico Screening | Molecular Docking, ADME prediction | Binding energy, predicted pharmacokinetic properties | mdpi.comresearchgate.net |
Advanced Characterization Techniques and Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination of 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine and its Derivatives
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine has not been detailed in the reviewed literature, analysis of closely related structures offers significant insight into its likely solid-state conformation.
The steric hindrance imposed by the two ortho-fluorine atoms on the benzyl (B1604629) substituent is a dominant factor in the molecule's geometry. In derivatives containing a 2,6-disubstituted aromatic ring attached to a heterocycle, a twisted conformation is typically observed. For instance, in the crystal structure of N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine, the dihedral angles between the central thiadiazole ring and the two 2,6-difluorobenzyl rings are substantial, at 81.95° and 81.96°. nih.gov This near-perpendicular orientation minimizes steric repulsion. Similarly, for 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole (B134444) group is oriented at 80.7° relative to the aryl ring. nih.gov This suggests that the 2,6-difluorobenzyl group in the title compound is also significantly twisted out of the plane of the imidazole ring.
In the solid state, the crystal packing would be further stabilized by a network of intermolecular hydrogen bonds, likely involving the amine group (N-H) and the imine nitrogen of the imidazole ring acting as hydrogen bond donors and acceptors, respectively. nih.gov
Table 1: Representative Crystallographic Data from Related Compounds
| Compound | Key Dihedral Angle | Value (°) | Reference |
|---|---|---|---|
| N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine | Thiadiazole ring – Difluorobenzyl ring | 81.95 / 81.96 | nih.gov |
| 1-(2,6-Diisopropylphenyl)-1H-imidazole | Imidazole ring – Aryl ring | 80.7 | nih.gov |
Advanced NMR Spectroscopic Analysis for Solution-State Conformation and Tautomeric Forms
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamic behavior of molecules in solution. For 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine, NMR studies are essential for understanding two key phenomena: its conformational preferences and the potential for tautomerism.
Tautomerism: The 2-aminoimidazole core can exist in different tautomeric forms, primarily the amino and imino forms, through a process known as annular tautomerism where a proton can occupy different positions on the heterocyclic ring. chemeurope.com In solution, a chemical equilibrium between these tautomers is possible, the position of which can be influenced by factors such as solvent, temperature, and pH. chemeurope.com Advanced NMR techniques, including 1H and 13C spectroscopy, can detect the presence of multiple tautomers if their interchange is slow on the NMR timescale, or show averaged signals if the exchange is rapid. mdpi.com For example, in some benzimidazole (B57391) derivatives, tautomeric exchange is indicated by the averaging of carbon signals in the imidazole unit. mdpi.com
Conformational Analysis: The steric clash between the ortho-fluorines of the benzyl group and the imidazole ring restricts rotation around the C-N single bond connecting them. This hindered rotation can lead to the existence of stable conformers or even atropisomers—stereoisomers resulting from restricted rotation. A study on a complex uracil (B121893) derivative featuring the 1-(2,6-difluorobenzyl) moiety confirmed the presence of a pair of atropisomers in solution, which were detectable by NMR spectroscopy. nih.govresearchgate.net The study determined the rate of interconversion and calculated the Gibbs free energy of the rotational barrier to be 97.4 kJ mol⁻¹, highlighting a significant energy barrier to free rotation. nih.gov A similar dynamic process could be anticipated for 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Fragments
| Fragment | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| 2,6-Difluorobenzyl (CH₂) | ¹H | ~5.1 - 5.4 | Singlet, benzylic protons |
| ¹³C | ~40 - 45 | Benzylic carbon | |
| 2,6-Difluorobenzyl (Aromatic CH) | ¹H | ~7.0 - 7.5 | Multiplet |
| ¹³C | ~111 - 132 | Aromatic carbons | |
| Imidazole (CH) | ¹H | ~6.5 - 7.0 | Doublets |
| ¹³C | ~115 - 125 | Ring carbons | |
| Imidazole (C-NH₂) | ¹³C | ~150 - 155 | Carbon bearing the amino group |
Note: Predicted values are based on data from analogous structures and may vary with solvent and other experimental conditions.
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is indispensable for the structural characterization of novel compounds. Its primary strength lies in providing a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. nih.govnih.gov For 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine (C₁₀H₁₀F₂N₃), HRMS would confirm its elemental composition by matching the experimental mass to the theoretical exact mass with a high degree of precision (typically within 5 ppm).
Tandem mass spectrometry (MS/MS), often coupled with HRMS, provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is a molecular fingerprint that helps to confirm the connectivity of atoms. For the title compound, characteristic fragmentation pathways would likely include:
Benzylic Cleavage: The most common fragmentation would be the cleavage of the bond between the benzylic carbon and the imidazole nitrogen, leading to the formation of the stable 2,6-difluorobenzyl cation (m/z 127.03).
Loss of the Benzyl Group: The complementary fragmentation would be the formation of the 2-amino-imidazole radical cation.
Ring Fragmentation: Fragmentation of the imidazole ring itself could also occur, leading to smaller charged species.
Table 3: Theoretical Exact Masses of Parent Ion and Key Fragments
| Ion | Formula | Charge | Theoretical Exact Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ (Protonated Parent) | C₁₀H₁₁F₂N₃⁺ | +1 | 212.0994 |
| 2,6-Difluorobenzyl Cation | C₇H₅F₂⁺ | +1 | 127.0350 |
| [M-C₇H₅F₂]⁺ (Protonated 2-aminoimidazole) | C₃H₆N₃⁺ | +1 | 84.0556 |
Chiroptical Properties of Enantiomerically Pure 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine Analogs (if applicable)
The parent compound, 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, the concept of atropisomerism, introduced in section 6.2, makes this a relevant area of investigation for its derivatives.
As established, the significant energy barrier to rotation around the N-benzyl bond can create a chiral axis. nih.gov If an additional stereogenic element, such as a chiral center, is introduced into an analog of the title compound, the resulting molecule could exist as a pair of diastereomers (specifically, atropisomers). researchgate.net These diastereomers would have distinct physical properties and could potentially be separated by chiral chromatography.
A study of a uracil derivative containing both a 1-(2,6-difluorobenzyl) group and a chiral (R)-configured benzylamine (B48309) moiety demonstrated that the resulting atropisomers could be separated by HPLC. nih.gov Once separated, these enantiomerically or diastereomerically pure analogs would be expected to exhibit distinct chiroptical properties. Their analysis using techniques like circular dichroism (CD) spectroscopy would provide valuable information about their absolute configuration and preferred conformations in solution. Therefore, while the parent compound is achiral, its structural motif provides a scaffold for designing chiral analogs with interesting and measurable chiroptical characteristics.
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Routes for Imidazole (B134444) Derivatives
The synthesis of imidazole derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic solvents, and multi-step procedures, leading to significant chemical waste. Modern chemistry is increasingly focused on the principles of green and sustainable chemistry, aiming to develop more environmentally friendly and efficient synthetic protocols.
Recent advancements in this area include one-pot synthesis methodologies, which streamline the production process by combining multiple reaction steps into a single operation, thereby reducing solvent usage and purification needs. rsc.org Green chemistry approaches are also being explored, utilizing alternative energy sources such as microwave and ultrasound irradiation to accelerate reaction times and improve yields. nih.govnih.gov The use of non-toxic and biodegradable catalysts, such as lemon juice, has been reported for the synthesis of triaryl-imidazole derivatives, showcasing the potential of biocatalysis in this field. nih.gov
Furthermore, the development of synthetic routes in deep eutectic solvents (DESs) presents a promising green alternative to conventional volatile organic solvents. mdpi.com These innovative approaches are not only more sustainable but can also lead to the discovery of novel imidazole derivatives with unique properties.
A comparative look at traditional versus green synthesis methods for imidazole derivatives reveals the significant advantages of the latter:
| Feature | Traditional Synthesis | Green Synthesis |
| Solvents | Often toxic and volatile organic solvents | Water, deep eutectic solvents, or solvent-free conditions |
| Catalysts | Heavy metals, strong acids/bases | Biocatalysts (e.g., enzymes, natural acids), reusable catalysts |
| Energy Source | Conventional heating (often prolonged) | Microwaves, ultrasound (rapid heating) |
| Reaction Time | Often several hours to days | Can be reduced to minutes |
| Yields | Variable, can be low | Often high to excellent |
| Waste Generation | Significant | Minimized |
Future research in this area will likely focus on optimizing these green methodologies for the specific synthesis of 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine and its analogs, making the production of these valuable compounds more efficient and environmentally benign.
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Drug Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery and chemical design. rsc.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety.
For imidazole-based scaffolds, AI and ML can be employed in several key areas:
Virtual Screening: AI algorithms can rapidly screen large virtual libraries of imidazole derivatives to identify compounds with a high probability of binding to a specific biological target. rsc.org This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is a critical step in the development process. Machine learning models can be trained to predict these properties with a high degree of accuracy, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov
De Novo Drug Design: Generative AI models can design entirely new imidazole-based molecules with desired properties. By learning the underlying patterns in existing chemical data, these models can propose novel structures that are likely to be active against a specific target.
Structure-Activity Relationship (SAR) Studies: Machine learning can help to elucidate complex SARs, identifying the key structural features of the 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine scaffold that are responsible for its biological activity. This knowledge can then be used to guide the design of more potent and selective analogs.
The integration of AI and ML into the research and development of 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine and related compounds holds the potential to accelerate the discovery of new therapeutic agents.
Exploration of New Biological Targets for Imidazole-Based Scaffolds
The imidazole scaffold is a well-established pharmacophore, present in numerous approved drugs with a wide range of therapeutic applications. nih.gov Derivatives of 2-aminoimidazole, in particular, have been shown to interact with a diverse array of biological targets, making them a rich source for the discovery of new medicines. rsc.org
Potential biological targets for imidazole-based compounds include:
Kinases: Many imidazole derivatives have been identified as potent kinase inhibitors. nih.gov Kinases play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer. The 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine scaffold could be explored for its potential to inhibit specific kinases involved in tumorigenesis.
Enzymes: Imidazole-containing compounds have been shown to inhibit various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and topoisomerase II, a key enzyme in DNA replication. nih.govnih.gov
Receptors: The imidazole moiety can interact with a variety of receptors, including histamine (B1213489) receptors and adrenoceptors. rsc.org
Protein-Protein Interactions: The 2-aminoimidazole scaffold could potentially be used to design molecules that disrupt protein-protein interactions, which are often implicated in disease processes.
Antimicrobial Targets: The 2-aminoimidazole core is found in a number of marine natural products with potent antimicrobial and antibiofilm activity. nih.gov This suggests that 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine and its derivatives could be investigated as novel antibacterial or antifungal agents.
The exploration of new biological targets for the 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine scaffold will be crucial in uncovering its full therapeutic potential.
Design of Targeted Chemical Probes and Tools Utilizing the 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine Scaffold
Chemical probes are essential tools for studying biological systems. They can be used to identify the targets of a drug, elucidate the mechanism of action of a bioactive compound, and visualize biological processes in living cells. The 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine scaffold possesses several features that make it an attractive starting point for the design of targeted chemical probes.
Potential applications of this scaffold in chemical probe design include:
Fluorescent Probes: The imidazole ring can be incorporated into fluorescent molecules to create probes that can be used to detect specific ions or changes in the cellular environment, such as pH. rsc.orgnih.gov By attaching a fluorophore to the 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine scaffold, it may be possible to develop probes for imaging specific biological targets.
Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the protein targets of a small molecule. rsc.org This involves incorporating a photoreactive group into the molecule of interest. Upon irradiation with light, the probe forms a covalent bond with its target protein, allowing for its identification and characterization. The 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine scaffold could be modified with a photoreactive group to create a photoaffinity probe for target identification studies.
Affinity-Based Probes: These probes are designed to bind specifically to a particular protein or enzyme. They can be used to purify the target protein from a complex mixture or to measure its activity. The 2-aminoimidazole scaffold has been used to develop affinity-based probes for various targets.
The development of chemical probes based on the 1-(2,6-difluorobenzyl)-1H-imidazol-2-amine scaffold will provide valuable tools for basic research and drug discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the alkylation of the imidazole core. For example, reacting 2-aminobenzimidazole with 2,6-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Adjusting reaction temperature, solvent choice (e.g., acetonitrile for faster kinetics), or using catalytic agents (e.g., KI for SN2 reactions) can enhance yield .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | 2,6-Difluorobenzyl bromide, K₂CO₃, DMF, 80°C | Introduce benzyl group |
| Purification | Ethyl acetate/hexane (3:7), silica gel | Remove unreacted starting material |
Q. How is the structure of 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : ¹H NMR confirms the presence of aromatic protons (δ 7.2–7.6 ppm for difluorobenzyl) and imidazole NH₂ (δ 5.8–6.2 ppm). ¹⁹F NMR shows two distinct fluorine signals (δ -110 to -120 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks at m/z 224.2 [M+H]⁺, with fragmentation patterns matching the difluorobenzyl and imidazole moieties .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the interaction of 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine with biological targets such as enzymes or receptors?
- Methodological Answer :
- Target Selection : Prioritize targets with known imidazole-based ligands (e.g., kinase inhibitors, GPCRs). Use databases like PDB or ChEMBL to identify homologous structures.
- Docking Workflow :
Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.
Generate receptor grids in AutoDock Vina, focusing on active-site residues.
Analyze binding poses for hydrogen bonds (e.g., NH₂ with catalytic aspartate) and hydrophobic interactions (difluorobenzyl with aromatic pockets). Validation via MD simulations (GROMACS) assesses stability .
| Parameter | Value |
|---|---|
| Docking Score (ΔG) | -8.5 kcal/mol (hypothetical) |
| Key Interactions | NH₂–Asp30 (2.1 Å), F–Phe120 (π-stacking) |
Q. What strategies are recommended for resolving contradictions in reported biological activities of 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine across different studies?
- Methodological Answer :
- Replicate Experiments : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in cytotoxicity (e.g., HeLa vs. MCF-7 cells) may stem from differential expression of target proteins.
- Structural Analog Comparison : Compare with analogs like 1-(2-fluorobenzyl)-1H-imidazol-2-amine ( ) to isolate the role of the 2,6-difluoro substitution.
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers or confounding variables (e.g., solvent DMSO concentration affecting assay results) .
Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic (PK) and toxicity profiles of 1-(2,6-Difluorobenzyl)-1H-imidazol-2-amine?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (≈2.1), solubility (≈0.1 mg/mL), and CYP450 inhibition.
- In Vitro :
- Caco-2 Assay : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).
- hERG Binding : Patch-clamp assays evaluate cardiotoxicity risk.
- In Vivo : Rodent PK studies (IV/PO dosing) measure t₁/₂, Cmax, and AUC. Toxicity is screened via OECD 423 acute oral toxicity guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
